1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 4-[(5-methyl-2-furyl)methyl]piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions would be optimized for yield and purity, and the product would be purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine depends on its application. In medicinal chemistry, it may interact with specific biological targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperazine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-[(3,4-dimethylphenyl)sulfonyl]-4-phenylpiperazine: Similar structure but lacks the furan ring.
1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine: Similar structure but with a different substitution pattern on the furan ring.
Uniqueness
1-[(3,4-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine is unique due to the presence of both the sulfonyl group and the furan ring, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-4-[(5-methylfuran-2-yl)methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-14-4-7-18(12-15(14)2)24(21,22)20-10-8-19(9-11-20)13-17-6-5-16(3)23-17/h4-7,12H,8-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJQHDBBOYEODP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(O3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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